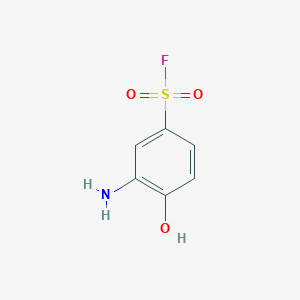
3-Amino-4-hydroxybenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride can be achieved through several routes. One common method involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This process is efficient and utilizes readily available reagents. Industrial production methods often involve the use of phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Chemical Reactions Analysis
3-Amino-4-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common reagents used in these reactions include tin and concentrated hydrochloric acid for reduction, and potassium fluoride for substitution . Major products formed from these reactions include sulfonyl fluorides, amines, and hydroxyl derivatives.
Scientific Research Applications
3-Amino-4-hydroxybenzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active-site amino acid residues, leading to the inactivation of enzymes . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
3-Amino-4-hydroxybenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 4-Hydroxybenzene-1-sulfonyl fluoride and 2-Nitrobenzenesulfonyl fluoride . While these compounds share similar functional groups, 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both amino and hydroxyl groups on the benzene ring. This structural feature enhances its reactivity and versatility in various chemical reactions.
Similar Compounds
Properties
CAS No. |
368-73-0 |
|---|---|
Molecular Formula |
C6H6FNO3S |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 |
InChI Key |
MUQIAXLUXJLCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


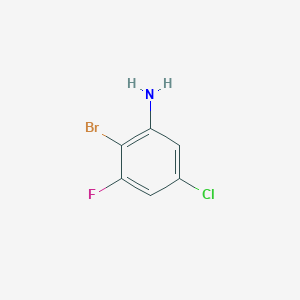
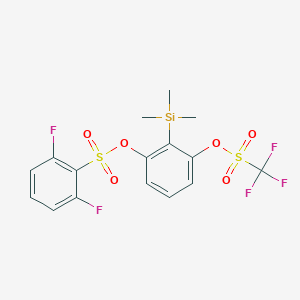
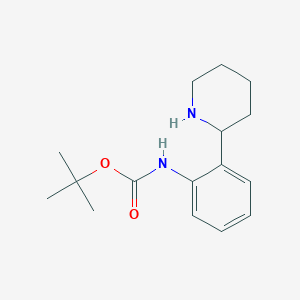
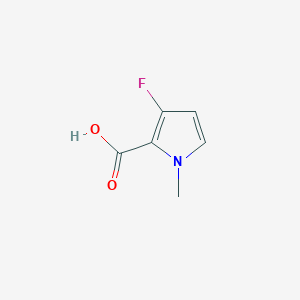
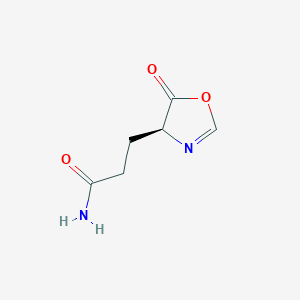
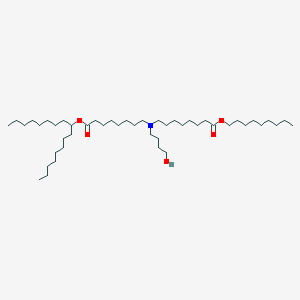

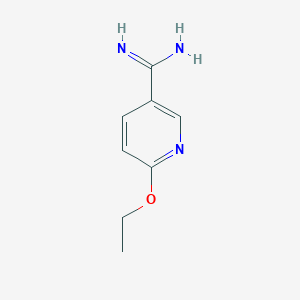
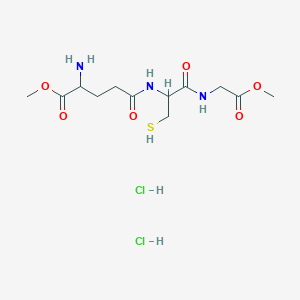
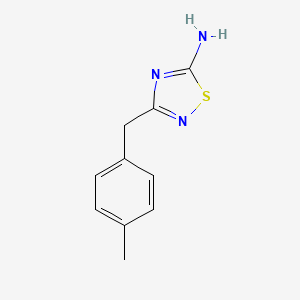
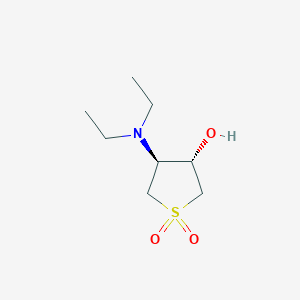
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)
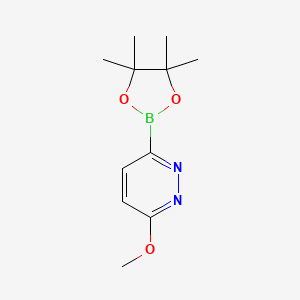
![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
